3,4-Dimethoxyphenethyl alcohol
Overview
Description
3,4-Dimethoxyphenethyl alcohol, also known as homoveratryl alcohol, is an organic compound with the molecular formula C10H14O3. It is a derivative of phenethyl alcohol, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetaldehyde using sodium borohydride in methanol. Another method includes the reduction of 3,4-dimethoxyphenylacetic acid using lithium aluminum hydride in anhydrous ether .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3,4-dimethoxyphenylacetaldehyde. This process typically involves the use of a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures .
Types of Reactions:
Oxidation: this compound can be oxidized to 3,4-dimethoxyphenylacetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to 3,4-dimethoxyphenethylamine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group of this compound can undergo substitution reactions to form various derivatives, such as esters or ethers.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Oxidation: 3,4-Dimethoxyphenylacetaldehyde.
Reduction: 3,4-Dimethoxyphenethylamine.
Substitution: Various esters and ethers.
Scientific Research Applications
3,4-Dimethoxyphenethyl alcohol is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3,4-dimethoxyphenethyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation and reduction reactions. The methoxy groups on the benzene ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in studying biochemical processes .
Comparison with Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxybenzaldehyde
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxybenzeneethanol
Comparison: 3,4-Dimethoxyphenethyl alcohol is unique due to its specific structure, which includes both methoxy groups and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it more versatile compared to its analogs. For example, 3,4-dimethoxyphenylacetic acid lacks the hydroxyl group, limiting its reactivity in certain types of reactions .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQAJMUHZROVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225138 | |
Record name | 3,4-Dimethoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7417-21-2 | |
Record name | 2-(3,4-Dimethoxyphenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7417-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxyphenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxyphenethyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxyphenethyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxyphenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxyphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydroxyl group in the structure of 3,4-Dimethoxyphenethyl alcohol?
A1: The hydroxyl group in this compound plays a crucial role in its reactivity, specifically in reactions involving radical cations. Research indicates that this hydroxyl group exhibits "oxygen acidity", meaning it can readily lose a proton under certain conditions. This deprotonation can lead to the formation of a radical zwitterion, which is a key intermediate in reactions such as C-C bond cleavage and intramolecular electron transfer. Studies using deuterium-labeled this compound demonstrated a significant kinetic isotope effect, further supporting the importance of the hydroxyl group in the reaction mechanism [].
Q2: How is this compound used in the synthesis of complex molecules?
A2: this compound serves as a valuable building block in organic synthesis. For example, it has been successfully employed in the total synthesis of bulgaramine, a naturally occurring alkaloid with potential medicinal properties []. The key step in this synthesis involved an intramolecular cyclopentannulation reaction of a Fischer aminocarbene complex derived from this compound. This reaction efficiently constructed the benzindenoazepine skeleton of bulgaramine.
Q3: Can you elaborate on the role of this compound in the development of novel phthalocyanines?
A3: Researchers have incorporated this compound as a peripheral substituent in the synthesis of both metal-free and metallophthalocyanines [, ]. These modified phthalocyanines exhibit intriguing properties, including antimicrobial activity and distinct aggregation behavior in solution. The presence of the this compound moiety influences the solubility, aggregation, and potentially the interaction of these phthalocyanines with biological systems.
Q4: What analytical techniques are employed to characterize and quantify this compound?
A4: A variety of analytical techniques are utilized to study this compound. High-performance liquid chromatography (HPLC) has been successfully applied to separate and quantify this compound, particularly after hydrolysis of phenylethanoid glycosides found in natural sources like Lamiophlomis rotata []. Additionally, spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are essential for structural characterization and identification [, , ].
Q5: Are there any known structure-activity relationships associated with this compound and its derivatives?
A5: Research on this compound derivatives has revealed key structure-activity relationships. For instance, substituting the hydroxyl group with a methoxy group significantly reduces the reactivity of the resulting radical cation towards reactions like C-C bond cleavage []. This suggests that the presence and positioning of oxygen-containing functional groups on the aromatic ring and side chain can drastically influence the reactivity and potential biological activity of these compounds.
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